molecular formula C13H8F2O3 B6398959 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% CAS No. 1261903-45-0

4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6398959
CAS RN: 1261903-45-0
M. Wt: 250.20 g/mol
InChI Key: MVSBDJACHZEBPQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% (4-FBA) is a versatile organic compound with a wide range of applications in the scientific research field. It is a highly fluorinated aromatic acid with a high degree of fluorination, which makes it a valuable tool for scientists to study the effects of fluorinated molecules on biological systems. The unique structure of 4-FBA makes it an ideal candidate for a variety of research applications, including the synthesis of new drugs, the investigation of biochemical pathways, and the study of physiological effects.

Scientific Research Applications

4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. For example, it has been used to synthesize new drugs, investigate biochemical pathways, and study the effects of fluorinated molecules on biological systems. In addition, 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% has been used in the synthesis of fluorinated compounds for use in drug delivery systems and as a therapeutic agent. Furthermore, it has been used in the study of the effects of fluorinated compounds on the environment, as well as in the development of new materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as a proton donor, which allows it to interact with and modify the structure of proteins and other molecules. In addition, 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% is thought to act as a catalyst in certain biochemical pathways, allowing for the production of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% are not fully understood. However, it has been shown to interact with a variety of proteins and other molecules, which can lead to changes in their structure and function. In addition, 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% has been shown to affect the activity of enzymes and other proteins involved in biochemical pathways. Furthermore, 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% is its high degree of fluorination, which makes it an ideal candidate for a variety of research applications. In addition, 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% is relatively easy to synthesize, and is highly stable in a variety of conditions. However, 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% is also known to be toxic to certain cells, and may interfere with the activity of certain enzymes and other proteins. Furthermore, 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% can be difficult to work with in the laboratory, as it is highly volatile and can react with other compounds.

Future Directions

The future directions for 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% are numerous. For example, further research is needed to better understand the biochemical and physiological effects of 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95%, as well as its potential applications in drug delivery systems and therapeutic agents. In addition, further research is needed to develop new materials and compounds based on 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95%, as well as to investigate the effects of 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% on the environment. Finally, further research is needed to develop new synthesis methods for 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95%, as well as to optimize existing methods.

Synthesis Methods

4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% is typically synthesized through a two-step procedure. The first step involves the fluorination of 4-hydroxybenzoic acid (4-HBA) with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). The second step involves the reaction of the fluorinated 4-HBA with 4-fluorophenol in the presence of a base, such as potassium carbonate. The reaction yields 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% with a purity of 95%.

properties

IUPAC Name

4-fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-3-9(12(16)6-8)10-5-7(13(17)18)1-4-11(10)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSBDJACHZEBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689414
Record name 4',6-Difluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-45-0
Record name 4',6-Difluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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